molecular formula C19H22N6S B4356395 9-(TERT-BUTYL)-2-(1-METHYL-1H-PYRAZOL-3-YL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

9-(TERT-BUTYL)-2-(1-METHYL-1H-PYRAZOL-3-YL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

Cat. No.: B4356395
M. Wt: 366.5 g/mol
InChI Key: YUEGABLNCODOQK-UHFFFAOYSA-N
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Description

9-tert-butyl-2-(1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features a unique structure that combines several functional groups, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-tert-butyl-2-(1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. Common synthetic routes include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones under acidic or basic conditions.

    Construction of the Benzothiophene Moiety: This can be achieved via cyclization reactions involving thiophenols and haloarenes.

    Assembly of the Triazolopyrimidine Core: This step often involves the cyclization of appropriate precursors such as aminopyrimidines with azides or nitriles.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene moiety.

    Reduction: Reduction reactions can target the nitrogen atoms in the triazolopyrimidine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and benzothiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple heterocyclic rings makes it a candidate for binding to various biological targets.

Medicine

In medicine, this compound and its derivatives are studied for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them valuable in drug discovery and development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 9-tert-butyl-2-(1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s heterocyclic rings allow it to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.

    Indole Derivatives: Exhibiting antiviral, anticancer, and anti-inflammatory activities.

    Pyrazole Derivatives: Used in various therapeutic applications, including as anti-inflammatory and anticancer agents.

Uniqueness

What sets 9-tert-butyl-2-(1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its combination of multiple heterocyclic rings, which provides a unique scaffold for chemical modifications. This structural complexity allows for the fine-tuning of its chemical and biological properties, making it a versatile compound in scientific research.

Properties

IUPAC Name

13-tert-butyl-4-(1-methylpyrazol-3-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6S/c1-19(2,3)11-5-6-12-14(9-11)26-18-15(12)17-21-16(23-25(17)10-20-18)13-7-8-24(4)22-13/h7-8,10-11H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEGABLNCODOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=NN(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(TERT-BUTYL)-2-(1-METHYL-1H-PYRAZOL-3-YL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 2
9-(TERT-BUTYL)-2-(1-METHYL-1H-PYRAZOL-3-YL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 3
9-(TERT-BUTYL)-2-(1-METHYL-1H-PYRAZOL-3-YL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 4
9-(TERT-BUTYL)-2-(1-METHYL-1H-PYRAZOL-3-YL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 5
9-(TERT-BUTYL)-2-(1-METHYL-1H-PYRAZOL-3-YL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 6
9-(TERT-BUTYL)-2-(1-METHYL-1H-PYRAZOL-3-YL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

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